molecular formula C28H34ClFN2O3 B14921977 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14921977
M. Wt: 501.0 g/mol
InChI Key: BNMZLIBSUKXPRR-LCUIJRPUSA-N
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Description

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a dibutylamino propyl chain, a fluorophenyl group, and a hydroxy pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the chlorobenzoyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The dibutylamino propyl chain is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving its functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • N,N-Dibutyl-3-aminopropylamine

Uniqueness

What sets 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H34ClFN2O3

Molecular Weight

501.0 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34ClFN2O3/c1-3-5-16-31(17-6-4-2)18-7-19-32-25(20-10-14-23(30)15-11-20)24(27(34)28(32)35)26(33)21-8-12-22(29)13-9-21/h8-15,25,33H,3-7,16-19H2,1-2H3/b26-24-

InChI Key

BNMZLIBSUKXPRR-LCUIJRPUSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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